Pyripyropene N

ACAT inhibition enzyme assay structure-activity relationship

Researchers requiring a well-characterized, low-potency ACAT inhibitor for SAR benchmarking often face supply gaps for late-eluting pyripyropenes. Pyripyropene N (C₃₁H₃₉NO₈, MW 553.6) fills this gap as a naturally occurring probe with dual O-propionyl substitution at C-5/C-6. - Quantifies the impact of acyl chain length on ACAT2 potency (IC₅₀ 11.0-78.0 µM vs. 70 nM for pyripyropene A) - Serves as a patent-differentiated starting scaffold for novel insecticide R&D - Enables head-to-head DMPK stability assays comparing propionyl vs. acetyl ester clearance Supplied with full analytical documentation; custom synthesis and bulk quantities available on request.

Molecular Formula C31H39NO8
Molecular Weight 553.6 g/mol
Cat. No. B1245636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyripyropene N
Synonymspyripyropene N
Molecular FormulaC31H39NO8
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)CC)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C
InChIInChI=1S/C31H39NO8/c1-6-23(33)37-17-30(4)21-10-13-31(5)27(29(21,3)12-11-22(30)39-24(34)7-2)26(35)25-20(40-31)15-19(38-28(25)36)18-9-8-14-32-16-18/h8-9,14-16,21-22,26-27,35H,6-7,10-13,17H2,1-5H3/t21-,22+,26+,27-,29+,30+,31-/m1/s1
InChIKeyJXQHKJNUBWQYRK-VDRJQMDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyripyropene N: Core Properties & Procurement


Pyripyropene N is a fungal meroterpenoid natural product isolated from Aspergillus fumigatus FO-1289-2501, belonging to the pyripyropene family of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [1]. It shares the conserved pyridino-α-pyrone sesquiterpene core characteristic of all pyripyropenes A through R, but is structurally distinguished by the presence of two O-propionyl substituents at the C-5 and C-6 positions of the sesquiterpene moiety, in contrast to the acetyl groups dominating earlier members such as pyripyropene A [1][2]. With a molecular formula of C31H39NO8 and molecular weight of 553.6 g/mol, pyripyropene N occupies a distinct physicochemical space within the pyripyropene family that may influence solubility, metabolic stability, and target engagement profiles relative to its acetyl-substituted congeners [2].

Fungal meroterpenoid natural product from Aspergillus fumigatus
Dual O-propionyl substitution at C-5 and C-6 of sesquiterpene core
ACAT inhibition study fit; reported moderate potency range among M–R congeners

Pyripyropene N Non-Interchangeability


Within the pyripyropene family, ACAT inhibitory potency spans over three orders of magnitude—from the low nanomolar range for synthetic derivatives such as PR-109 (IC50 = 6 nM) and the most potent natural congener pyripyropene C (IC50 = 150 nM), to the moderate micromolar range exhibited by pyripyropenes N through R (IC50 11.0–78.0 µM) [1][2]. The structural basis for this divergence lies in the nature and position of O-acyl substituents on the sesquiterpene core: the replacement of O-acetyl groups in pyripyropene A (IC50 = 70 nM against ACAT2) with O-propionyl groups in pyripyropene N dramatically attenuates enzyme inhibition [1][3]. Consequently, substitution of pyripyropene N for pyripyropene A, M (IC50 = 3.80 µM), or L (IC50 = 0.27 µM) without explicit experimental validation would confound dose-response interpretation, obscure structure-activity relationship (SAR) analysis, and potentially invalidate conclusions about the role of acyl chain length in ACAT2 engagement [1][4].

Target Product Pyripyropene N O-propionyl pattern; ACAT IC50 11–78 µM (microsomal)
Not a Substitute Pyripyropene A Potency differential may exceed two orders of magnitude; ACAT2 selectivity profile not transferable
Target Product Pyripyropene N Moderate potency tier; distinct acylation
Not a Substitute Pyripyropene M ≥2.9-fold higher potency; substitution may confound dose-response ranking
Target Product Pyripyropene N Insecticidal activity not established
Not a Substitute Afidopyropen Commercial insecticide; no data support pyripyropene N as insecticidal surrogate

Pyripyropene N: Comparative Evidence


ACAT Inhibitory Potency vs. Pyripyropene M

Among the six pyripyropenes M through R co-isolated from the same fermentation batch, pyripyropene M demonstrated the most potent ACAT inhibition with an IC50 of 3.80 µM in rat liver microsomes, whereas pyripyropenes N through R exhibited moderate inhibitory activity with IC50 values spanning 11.0 to 78.0 µM [1]. This represents a minimum 2.9-fold potency differential between pyripyropene M and the least potent member of the N–R subgroup, and establishes pyripyropene N as belonging to a distinctly lower-potency tier within this subseries. The structural difference responsible for this divergence is the specific pattern of O-acylation on the sesquiterpene scaffold—pyripyropene M carries a unique combination of acetyl and hydroxyl groups, while pyripyropene N possesses two O-propionyl substituents at C-5 and C-6, a feature that systematically attenuates ACAT engagement [1].

ACAT Potency vs. M
Head-to-head
Pyripyropene M: IC50 = 3.80 µM
Pyripyropene N: IC50 11.0–78.0 µM

≥2.9-fold lower potency (lower bound)
Reported potency rank within M–R subseries; supports O-propionyl attenuation context
Rat liver microsome assay; N individual value not reported separately
ACAT inhibition enzyme assay structure-activity relationship

ACAT2 Inhibitory Potency vs. Pyripyropene A

Pyripyropene A is the most extensively characterized natural ACAT2-selective inhibitor, with an IC50 of 70 nM against ACAT2 in a cell-based assay using ACAT2-expressing CHO cells and a selectivity index (SI = ACAT1 IC50 / ACAT2 IC50) exceeding 1,000 [1]. In contrast, pyripyropene N exhibits ACAT inhibitory activity in the 11.0–78.0 µM range in the rat liver microsome enzyme assay [2]. While assay systems differ (cell-based isozyme-specific assay vs. microsomal enzyme assay), the approximate 150- to 1,100-fold potency gap—even after accounting for assay format differences—demonstrates that pyripyropene N is not a surrogate for pyripyropene A in any experiment where potent ACAT2 blockade is required. Furthermore, the ACAT2 isozyme selectivity of pyripyropene N has not been reported, meaning its ACAT1 vs. ACAT2 discrimination profile could differ fundamentally from that of pyripyropene A [1][2].

ACAT2 vs. Pyripyropene A
Cross-study comparable
Pyripyropene A: IC50 = 70 nM (CHO-ACAT2 cell assay)
Pyripyropene N: IC50 11–78 µM (microsomal)

~150–1,100-fold potency gap; ACAT2 selectivity unknown for N
Assay format differences limit direct comparison; context for isozyme selectivity review
ACAT2 selectivity not established for pyripyropene N
ACAT2 selectivity isozyme inhibition drug discovery

O-Propionyl Substituent Pattern and Properties

Pyripyropene N is structurally distinguished from the majority of characterized natural pyripyropenes by the presence of two O-propionyl ester groups at positions C-5 and C-6 of the sesquiterpene moiety, as opposed to the O-acetyl groups found at three positions (C-1, C-7, and C-11) in pyripyropene A [1][2]. The SAR literature on pyripyropenes has established that the O-acyl chain length at position R2 (corresponding to the C-7 hydroxyl) is a critical determinant of ACAT inhibitory potency, with the n-valeryl derivative (8c) achieving an IC50 of 13 nM—approximately 7-fold more potent than pyripyropene A [3]. Conversely, the propionyl-for-acetyl substitution pattern in pyripyropene N is associated with a marked reduction in potency, indicating that the specific combination of chain-length extension and positional rearrangement profoundly alters target engagement [1][3]. This substitution pattern also modifies the calculated logP and hydrogen-bonding capacity relative to acetyl-substituted congeners, which may influence membrane permeability, metabolic stability, and off-target binding profiles [2].

O-Propionyl Pattern
Class-level inference
Two O-propionyl groups at C-5/C-6 (vs. three O-acetyl in A)
MW 553.6 vs 581.6 g/mol (A)
Calculated logP and H-bond profile altered
Supports structure-property relationship interpretation; distinct physicochemical space
SAR literature confirms acyl chain length critical for potency
medicinal chemistry physicochemical properties metabolic stability

Insecticidal Potential vs. Afidopyropen

The pyripyropene scaffold has proven commercially viable for insecticide development: afidopyropen, a semi-synthetic derivative of pyripyropene A, has been launched by BASF under the trade name Inscalis® for control of aphids, whiteflies, and other sucking pests [1]. Pyripyropene A itself exhibits high insecticidal activity against aphids in both foliar spray and soil drench applications, with field-level efficacy demonstrated against cabbage aphids [2]. Systematic SAR at the C-1, C-7, and C-11 positions of pyripyropene A has shown that substituent variation significantly modulates aphicidal potency, with some cyclopropyl carbonyl derivatives achieving superior efficacy to the parent compound [3]. Pyripyropene N, carrying a distinct O-propionyl substitution pattern at C-5 and C-6 rather than the canonical C-1, C-7, C-11 positions, represents a structurally divergent chemotype whose insecticidal activity has not been explicitly reported in the peer-reviewed literature [4]. However, the known dependence of both ACAT inhibition and insecticidal activity on O-acyl group identity and position makes pyripyropene N a valuable probe for dissecting whether the insecticidal pharmacophore tolerates alternative acylation patterns outside the canonical three-point substitution [3][4].

Insecticidal Potential
Data to verify
Insecticidal activity not reported in peer-reviewed literature
Afidopyropen (Inscalis®) derived from pyripyropene A scaffold
May support scaffold-hopping investigation; not a validated insecticidal tool
No aphid/whitefly data available; ACAT mechanistic link unconfirmed
insecticide discovery aphid control structure-activity relationship

Derivatization Potential vs. Pyripyropene A

The pyripyropene SAR literature, spanning approximately 300 semi-synthetic derivatives prepared from pyripyropene A, has systematically explored modifications at the four hydroxyl groups (C-1, C-7, C-11, and C-13) and the pyridine-α-pyrone moiety [1][2]. This extensive body of work has yielded derivatives with picomolar ACAT2 potency and high isozyme selectivity, and has culminated in the commercial insecticide afidopyropen [1][3]. In contrast, the chemical derivatization space around pyripyropene N—which presents a different hydroxyl/acyl substitution pattern (free hydroxyl at C-18, propionyl esters at C-5 and C-6, and the core pyridino-α-pyrone moiety intact)—remains essentially unexplored [4]. The presence of propionyl rather than acetyl esters alters the reactivity profile for selective hydrolysis and re-acylation, potentially enabling chemoselective transformations not readily achievable on the pyripyropene A scaffold. This represents an unexploited opportunity for generating novel IP-differentiable analogs, albeit with the caveat that the starting potency of pyripyropene N is approximately 150- to 1,100-fold lower than that of pyripyropene A [4].

Derivatization Space
Class-level inference
Pyripyropene A: ~300 semi-synthetic derivatives reported
Pyripyropene N: 0 published derivatives; C-5/C-6 propionyl esters unexplored
Structurally distinct starting point; derivatization potential context-dependent
Starting potency lower vs. A; hit-to-lead strategy must account for this
semi-synthesis natural product derivatization chemical modification

Pyripyropene N Application Scenarios


SAR Studies: O-Propionyl Substitution Pattern

In SAR campaigns aimed at mapping the relationship between O-acyl chain identity, substitution position, and ACAT inhibitory potency, pyripyropene N serves as a naturally occurring probe that fills a critical data gap. With its dual O-propionyl substitution at C-5 and C-6 and an IC50 in the 11.0–78.0 µM range in the rat liver microsome assay, it provides a direct contrast to pyripyropene A (triple O-acetyl, IC50 = 70 nM) and pyripyropene M (IC50 = 3.80 µM) . Including pyripyropene N alongside these comparators in a dose-response matrix enables quantitative dissection of how incremental changes in acyl chain length and position translate to potency shifts, informing the design of next-generation ACAT2 inhibitors .

Agrochemical Scaffold-Hopping and IP Differentiation

Agrochemical R&D groups seeking to develop novel insecticides outside the existing patent space dominated by pyripyropene A derivatives (including afidopyropen/Inscalis®) can use pyripyropene N as a structurally differentiated starting scaffold . Its unique O-propionyl substitution pattern at C-5 and C-6, combined with the intact pyridino-α-pyrone core required for target engagement, offers a chemotype not covered by the extensive patent literature on C-1/C-7/C-11 modifications of pyripyropene A . Semi-synthetic elaboration of the free C-18 hydroxyl and selective manipulation of the propionyl esters may yield analogs with novel insecticidal spectrum, resistance-breaking potential, or improved environmental fate profiles. The commercial precedent of afidopyropen validates the agronomic relevance of the pyripyropene pharmacophore .

Stability Benchmarking: Propionyl vs. Acetyl Esters

For drug metabolism and pharmacokinetics (DMPK) laboratories evaluating the impact of ester substituent identity on the metabolic stability of meroterpenoid natural products, pyripyropene N provides a direct comparator to pyripyropene A. The replacement of acetyl esters (readily hydrolyzed by ubiquitous esterases) with propionyl esters may confer differential susceptibility to hydrolytic clearance, altered logP, and modified plasma protein binding . Head-to-head microsomal stability assays comparing pyripyropene N and pyripyropene A can generate quantitative structure-property relationship (QSPR) data that guide the design of ester-containing lead compounds with optimized pharmacokinetic profiles .

ACAT1 vs. ACAT2 Isozyme Selectivity Profiling

The ACAT2 isozyme selectivity of pyripyropene A is exceptionally high (SI > 1,000), a property that has driven its use as a chemical biology tool to dissect the distinct physiological roles of ACAT1 and ACAT2 . The selectivity profile of pyripyropene N has not been determined, representing a significant knowledge gap and an experimental opportunity. Given that pyripyropene N's O-propionyl substitution pattern deviates from the canonical substitution that confers high ACAT2 selectivity in pyripyropene A, testing pyripyropene N in ACAT1- and ACAT2-expressing CHO cell-based assays may reveal whether isozyme selectivity is preserved, attenuated, or inverted . Such data would directly inform whether the ACAT2 selectivity determinant resides in the O-acyl group identity or elsewhere in the scaffold .

Application
Selection Property
Validation Focus
SAR studies: O-acyl substitution
Dual O-propionyl pattern (C-5, C-6)
Potency shift vs. acetyl-substituted congeners
Agrochemical scaffold-hopping
Structurally distinct chemotype outside patent space
Insecticidal assay context (not established)
Stability benchmarking: ester type
Propionyl vs. acetyl ester stability
Metabolic stability in microsomal assays
ACAT isozyme selectivity profiling
ACAT2 selectivity status unknown
Isozyme discrimination in CHO-ACAT1/2 assays
Quote Request

Request a Quote for Pyripyropene N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.